molecular formula C5H3Cl2NZn B12573275 6-chloro-3H-pyridin-3-ide;chlorozinc(1+) CAS No. 195606-21-4

6-chloro-3H-pyridin-3-ide;chlorozinc(1+)

Cat. No.: B12573275
CAS No.: 195606-21-4
M. Wt: 213.4 g/mol
InChI Key: UAJWSXDBKSLGGB-UHFFFAOYSA-M
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Description

6-chloro-3H-pyridin-3-ide;chlorozinc(1+) is a compound with the molecular formula C5H4ClNZn. It is a chlorinated derivative of pyridine, complexed with a zinc ion.

Preparation Methods

The synthesis of 6-chloro-3H-pyridin-3-ide;chlorozinc(1+) typically involves the reaction of 6-chloropyridine with a zinc salt under specific conditions. One common method includes the use of zinc chloride in an organic solvent, where the reaction is facilitated by heating and stirring. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

6-chloro-3H-pyridin-3-ide;chlorozinc(1+) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

6-chloro-3H-pyridin-3-ide;chlorozinc(1+) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: Research into its biological activity is ongoing, with studies examining its potential as a ligand in coordination chemistry and its interactions with biological molecules.

    Medicine: Its derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials, such as catalysts and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-chloro-3H-pyridin-3-ide;chlorozinc(1+) exerts its effects involves its interaction with various molecular targets. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction is often mediated through coordination bonds between the zinc ion and specific amino acid residues in the target proteins .

Comparison with Similar Compounds

6-chloro-3H-pyridin-3-ide;chlorozinc(1+) can be compared with other similar compounds, such as:

Properties

CAS No.

195606-21-4

Molecular Formula

C5H3Cl2NZn

Molecular Weight

213.4 g/mol

IUPAC Name

6-chloro-3H-pyridin-3-ide;chlorozinc(1+)

InChI

InChI=1S/C5H3ClN.ClH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

UAJWSXDBKSLGGB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=[C-]1)Cl.Cl[Zn+]

Origin of Product

United States

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